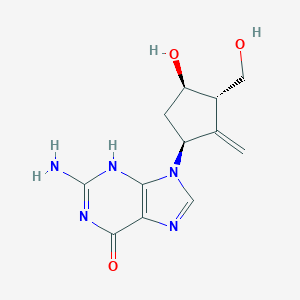

(1S,3S,4R)-Entecavir

Übersicht

Beschreibung

(1S,3S,4R)-Entecavir is a stereochemically specific form of entecavir, a guanine nucleoside analogue with potent antiviral activity against hepatitis B virus. This compound is particularly notable for its high specificity and efficacy in inhibiting viral replication, making it a critical component in the treatment of chronic hepatitis B infections.

Wissenschaftliche Forschungsanwendungen

(1S,3S,4R)-Entecavir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleoside analogues and their reactivity.

Biology: Investigated for its interactions with viral enzymes and its mechanism of action at the molecular level.

Medicine: Extensively studied for its antiviral properties and its role in the treatment of hepatitis B.

Industry: Used in the development of antiviral drugs and as a reference standard in quality control processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-Entecavir typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the guanine base, followed by the attachment of the sugar moiety and subsequent stereochemical control to ensure the correct configuration at the 1S, 3S, and 4R positions. The reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography for purification and rigorous quality control measures to ensure the consistency and efficacy of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S,4R)-Entecavir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Nucleophilic substitution reactions are common, particularly at the guanine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (1S,3S,4R)-Entecavir involves its incorporation into the viral DNA by the hepatitis B virus polymerase. This incorporation results in the termination of DNA chain elongation, effectively inhibiting viral replication. The compound specifically targets the viral polymerase, making it highly effective in reducing viral load in infected individuals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lamivudine: Another nucleoside analogue used in the treatment of hepatitis B, but with a different stereochemical configuration.

Adefovir: A nucleotide analogue with a similar mechanism of action but different chemical structure.

Tenofovir: A nucleotide analogue with broader antiviral activity, including efficacy against HIV.

Uniqueness

(1S,3S,4R)-Entecavir is unique due to its high specificity for the hepatitis B virus polymerase and its potent antiviral activity. Its stereochemical configuration contributes to its efficacy and reduced likelihood of resistance development compared to other nucleoside analogues.

Biologische Aktivität

(1S,3S,4R)-Entecavir, commonly referred to as entecavir (ETV), is a potent antiviral medication primarily used in the treatment of chronic hepatitis B virus (HBV) infection. It is a nucleoside analogue that inhibits HBV replication by targeting the viral reverse transcriptase. This article explores the biological activity of entecavir, focusing on its efficacy, resistance profiles, and clinical outcomes based on diverse research findings.

Entecavir functions through three primary mechanisms:

- Base Priming : Initiates the synthesis of the viral DNA.

- Reverse Transcription : Converts the negative strand RNA to DNA.

- Positive Strand Synthesis : Completes the formation of the viral DNA genome.

These actions effectively inhibit HBV replication, leading to reduced viral loads in patients.

Efficacy in Clinical Studies

Numerous studies have documented the efficacy of entecavir in treating chronic hepatitis B. Key findings include:

- Long-term Virologic Response : In a cohort study involving treatment-naïve patients, 95% achieved a virologic response (VR) after prolonged entecavir monotherapy lasting up to 288 weeks . The cumulative probabilities of achieving VR at weeks 96, 144, and 192 were reported as 78.0%, 92.7%, and 95.1%, respectively.

- Comparison with Other Antivirals : A study comparing entecavir with tenofovir disoproxil revealed that while both treatments were effective, tenofovir showed slightly better overall survival (OS) and recurrence-free survival (RFS) rates in patients with HBV-related hepatocellular carcinoma (HCC) . The OS rates at five years were 54.2% for entecavir compared to 64.0% for tenofovir.

Resistance Profiles

Entecavir has a high genetic barrier to resistance. Studies indicate that:

- The cumulative genotypic resistance rate after six years is approximately 1.2% for nucleos(t)ide-naïve patients .

- For patients previously treated with lamivudine, this rate can increase significantly to 57% , highlighting the importance of treatment history in resistance development .

Table 1: Summary of Clinical Outcomes with Entecavir

Eigenschaften

IUPAC Name |

2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112392 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367369-79-6 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1367369-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.